molecular formula C14H16N4O3 B2518977 5-cyclopropyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide CAS No. 1797864-56-2

5-cyclopropyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide

Cat. No. B2518977
CAS RN: 1797864-56-2
M. Wt: 288.307
InChI Key: IDGAMICUXQKKIO-UHFFFAOYSA-N
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Description

The compound 5-cyclopropyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two nitrogen atoms. The compound of interest is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups, such as the isoxazole ring and the tetrahydrofuran moiety.

Synthesis Analysis

The synthesis of related pyrazole carboxamide derivatives has been reported using various methods. For instance, the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides was achieved using TBTU as a catalyst and diisopropyl ethylamine as a base in acetonitrile at room temperature, indicating that similar conditions could potentially be applied to synthesize the compound . Additionally, the use of AgNTf2 as a catalyst in a formal [3 + 2] cycloaddition reaction has been shown to yield functionalized pyrazole derivatives, suggesting that such a method might be adaptable for the synthesis of complex pyrazole carboxamides .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms in the ring, which can significantly influence the electronic properties of the molecule. The substitution of the pyrazole ring with various groups, such as the cyclopropyl and tetrahydrofuran-3-yl groups, would likely affect the molecule's conformation and reactivity. The presence of an isoxazole ring could also contribute to the molecule's electronic distribution and potential interactions with biological targets.

Chemical Reactions Analysis

Pyrazole carboxamides can undergo various chemical reactions, including electrophilic cyclization, as demonstrated by the synthesis of 4-[(dihydro)oxazol-2-yl]-1H-pyrazol-5-amines from N-allyl-5-amino-1H-pyrazole-4-carboxamides . This indicates that the compound of interest may also be amenable to cyclization reactions, potentially leading to the formation of new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxamides can vary widely depending on their substitution patterns. For example, the introduction of a sulfamoylphenyl group and a thiophen-2-yl group in N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides has been shown to confer inhibitory effects on certain carbonic anhydrase isoenzymes and cytotoxicity towards various cancer cell lines . This suggests that the physical and chemical properties of the compound could be fine-tuned to target specific biological pathways or enzymes.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is part of research focusing on the synthesis of heterocyclic compounds that are crucial in medicinal chemistry due to their potential biological activities. For example, the synthesis of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines from related precursors has been explored, demonstrating the versatility of heterocyclic frameworks in drug development (Nohara et al., 1985).
  • Studies on the synthesis of novel antibacterial agents involving pyrazole derivatives highlight the importance of heterocyclic chemistry in addressing antibiotic resistance, which could be relevant for derivatives like "5-cyclopropyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide" (Palkar et al., 2017).

Biological Activities

  • Compounds within the same chemical family have been investigated for their antileukemic activities, suggesting the potential of such derivatives in cancer research. For example, furanyl and pyranyl derivatives of 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide and 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide showed promising results in antileukemic activity studies (Earl & Townsend, 1979).
  • The design and synthesis of CNS potentially active compounds based on bicyclic and tricyclic derivatives of pyrazolo[1,5-a][1,3]diazepines, to which "5-cyclopropyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide" might be structurally related, indicate the broad applicability of such compounds in neurological research (Costanzo et al., 1990).

Methodological Innovations

  • Research involving the synthesis, characterization, and cytotoxicity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives contributes to the understanding of how structural variations in heterocyclic compounds influence their biological activities, which is critical for drug design (Hassan et al., 2014).

properties

IUPAC Name

5-cyclopropyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c19-14(12-5-13(21-17-12)9-1-2-9)16-10-6-15-18(7-10)11-3-4-20-8-11/h5-7,9,11H,1-4,8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGAMICUXQKKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC3=CN(N=C3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide

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